3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Description
3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a cyclobutane-derived compound featuring a unique substitution pattern. Its structure includes a strained cyclobutane ring with three key substituents:
- Phenyl group at position 3, enhancing lipophilicity and π-π stacking capabilities.
- Trifluoromethyl group at position 1, offering metabolic stability and electron-withdrawing effects. The hydroxyl group at position 1 and the hydrochloride salt improve solubility and crystallinity.
Properties
IUPAC Name |
3-(aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)11(17)6-10(7-11,8-16)9-4-2-1-3-5-9;/h1-5,17H,6-8,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMGLLPVQYHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)(CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the aminomethyl, phenyl, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for achieving consistent product quality. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenyl and trifluoromethyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Cyclobutane vs. The phenyl and trifluoromethyl groups enhance steric bulk and electronic effects, which may reduce off-target interactions compared to simpler amines like cis-3-amino-1-methylcyclobutan-1-ol hydrochloride .
Trifluoromethyl Group Impact: Shared with Cinacalcet, this group improves metabolic stability and bioavailability. However, the target compound’s cyclobutane core may limit its pharmacokinetic profile compared to Cinacalcet’s linear aminopropane chain .
Aromatic vs. Aliphatic Substituents :
- The phenyl group in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to aliphatic analogues like 2,2-difluoropropan-1-amine hydrochloride (clogP ~0.9), suggesting better membrane permeability .
Biological Activity
3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, with CAS number 2137917-12-3, is a compound characterized by its unique trifluoromethyl group and cyclobutane structure. This compound is notable for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on recent studies, highlighting mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₂H₁₄F₃NO
- Molecular Weight : Not specified in the sources
- CAS Number : 2137917-12-3
The trifluoromethyl group in this compound significantly influences its biological activity. The electronegative nature of fluorine enhances lipophilicity and metabolic stability, which can improve the binding affinity to biological targets. Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced potency against various enzymes and receptors due to their ability to stabilize interactions through hydrogen bonding and hydrophobic effects .
Enzyme Inhibition
One of the primary areas of research focuses on the compound's role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. ACC inhibitors are being explored for their potential in treating metabolic disorders such as obesity and dyslipidemia . The compound has shown promising results in reducing fatty acid synthesis in vitro, suggesting its utility in metabolic regulation.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro experiments demonstrated its ability to induce apoptosis in cancer cell lines, including prostate cancer (LNCaP) cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Inhibition of ACC :
- Anticancer Activity :
Comparative Analysis
The following table summarizes the biological activities of selected compounds with similar structures or functional groups:
Q & A
Basic: What are the established synthetic routes for synthesizing 3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step strategies, such as:
- Cyclobutane ring formation : Ring-closing via [2+2] photocycloaddition or strain-driven cyclization, with trifluoromethyl and phenyl groups introduced via Friedel-Crafts alkylation or nucleophilic substitution .
- Aminomethylation : Reductive amination or Gabriel synthesis to install the aminomethyl group, followed by HCl salt formation .
- Optimization : Catalytic systems (e.g., palladium complexes in ) or temperature-controlled steps improve regioselectivity. Yield enhancement may require solvent screening (e.g., DMF for polar intermediates) and purification via recrystallization or column chromatography .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with trifluoroacetic acid (TFA) in mobile phases .
Advanced: How does the steric strain of the cyclobutane ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The cyclobutane ring’s angle strain increases activation energy for SN2 mechanisms, favoring SN1 pathways or ring-opening rearrangements. Computational modeling (DFT) predicts transition states and electron density maps to identify reactive sites .
- Electronic Effects : The electron-withdrawing trifluoromethyl group polarizes adjacent bonds, enhancing electrophilicity at the 1-position. Kinetic studies under varying temperatures (25–80°C) and solvents (e.g., DMSO vs. THF) quantify these effects .
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer:
- Cross-Validation : Use X-ray crystallography (as in ) to resolve ambiguous NOE correlations or coupling constants.
- Isotopic Labeling : Introduce deuterium at the aminomethyl group to simplify splitting patterns in ¹H NMR .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO-d₆) may stabilize specific conformers, aligning experimental shifts with DFT-calculated values .
Advanced: What methodologies assess the hydrochloride salt’s solubility and stability in formulation buffers for pharmacological studies?
Methodological Answer:
- Solubility Profiling : Use the shake-flask method across pH 1–7.4 (simulating GI tract conditions) with UV-Vis or HPLC quantification .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) monitored via stability-indicating HPLC to track hydrolysis or cyclobutane ring opening .
- Salt Disproportionation Risk : Evaluate pH-dependent solubility curves to avoid conversion to free base in buffered systems .
Advanced: What strategies identify potential biological targets for this compound, given its structural motifs?
Methodological Answer:
- In Silico Docking : Screen against kinase or GPCR libraries using the trifluoromethyl group as a hydrophobic anchor and the aminomethyl for hydrogen bonding .
- Functional Assays : Test inhibition of enzymes like monoamine oxidases (MAOs) via fluorometric assays, comparing IC₅₀ values to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
